(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative characterized by a benzothiazole substituent at position 2 and a tert-butylaminoethylidene group at position 2. Its Z-configuration at the C4 ethylidene moiety is critical for stereochemical stability and intermolecular interactions.
Synthetically, its preparation likely follows established protocols for (4Z)-configured pyrazolones, such as condensation reactions between pyrazolone precursors and substituted aldehydes or ketones under basic conditions, as seen in analogous syntheses (e.g., Dorofeeva’s method for thiomethylphenyl-substituted pyrazolones) .
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(N-tert-butyl-C-methylcarbonimidoyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H20N4OS/c1-10(19-17(3,4)5)14-11(2)20-21(15(14)22)16-18-12-8-6-7-9-13(12)23-16/h6-9,20H,1-5H3 |
InChI Key |
GMZTVAVAAAVJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Chloroacetamide Intermediate
2-Amino-1,3-benzothiazol reacts with chloroacetyl chloride in dry benzene using potassium carbonate as a base. The product, N-1,3-benzothiazol-2-yl-2-chloroacetamide, is isolated via filtration and recrystallization.
Step 2: Nucleophilic Substitution
The chloroacetamide intermediate undergoes nucleophilic substitution with 4-amino antipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This step introduces the tert-butylaminoethylidene group.
Reaction Scheme :
Optimization via Microwave Irradiation
Microwave-assisted synthesis significantly enhances reaction efficiency. Comparative studies demonstrate that microwave irradiation reduces reaction times from 8 hours to 6–10 minutes while improving yields by 20–35%.
Example :
Catalytic Methods for Cyclization
Palladium-catalyzed intramolecular C–H activation offers an alternative route. Starting from 1-phenyl-1H-pyrazole-5-thiol, Pd(OAc)₂ facilitates C–S bond formation, yielding pyrazolo[5,1-b]benzothiazoles without external oxidants.
Conditions :
Comparative Analysis of Synthetic Routes
The table below contrasts conventional and microwave-assisted methods for synthesizing key intermediates:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8 hours | 6.5–10 minutes |
| Yield (%) | 55–64 | 74–91 |
| Energy Consumption | High | Low |
| Scalability | Moderate | High |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a systematic comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Key Observations
Substituent Effects on Bioactivity: The benzothiazole group in the target compound may enhance antimicrobial or anticancer activity compared to benzylidene derivatives (e.g., [3]), as benzothiazoles are known for DNA intercalation and enzyme inhibition . Bulky substituents (e.g., tert-butylamino in the target vs.
Synthetic Flexibility: Most analogs are synthesized via aldehyde/ketone condensation (e.g., [1, 3, 5]), highlighting the versatility of pyrazolone scaffolds. The target compound’s tert-butylaminoethylidene group may require specialized amines or protecting groups.
Spectroscopic and Computational Analysis: IR and NMR data (e.g., [3, 8]) confirm Z-configuration and substituent integration. Computational tools like Multiwfn (wavefunction analysis) and SHELX (crystallography) aid in electronic and structural comparisons .
Biological Potential: While the target compound’s activity remains uncharacterized, analogs like [5] demonstrate BAX activation (apoptosis induction), suggesting a pathway for future testing. The benzothiazole moiety may synergize with such mechanisms .
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound belongs to the class of pyrazolones and contains a benzothiazole moiety, which is known for various biological activities. The presence of a tert-butylamino group enhances its solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound demonstrates strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified using various assays.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation in vitro. Specific mechanisms include induction of apoptosis and cell cycle arrest in cancer cells.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to inflammation and cancer progression.
- Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Data Tables
Case Studies
- Antimicrobial Study : A study published in 2024 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
- Antioxidant Evaluation : In a comparative study assessing various pyrazolone derivatives, this compound exhibited superior antioxidant activity measured by DPPH radical scavenging assay, with an IC50 value of 25 µg/mL.
- Cancer Cell Line Testing : A recent in vitro study on human breast cancer cell lines revealed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a significant decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the common synthetic routes for (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one?
The compound is synthesized via condensation reactions between hydrazones and benzothiazole derivatives under acidic or basic conditions. Key steps include:
- Hydrazone formation : Reaction of substituted hydrazines with ketones or aldehydes.
- Cyclization : Acid/base-mediated cyclization to form the pyrazolone core.
- Substituent introduction : Tert-butylamino and benzothiazole groups are introduced via nucleophilic substitution or Schiff base formation. Optimization of solvent (e.g., ethanol, DMF) and catalysts (e.g., p-toluenesulfonic acid) improves yields .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry (e.g., Z/E isomerism at the ethylidene group).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 420.5 g/mol for analogs) and fragmentation patterns.
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm for pyrazolone) .
Q. How do structural features influence its biological activity?
- Benzothiazole moiety : Enhances lipophilicity and DNA intercalation potential.
- Pyrazolone core : Contributes to anti-inflammatory activity via COX-2 inhibition.
- tert-Butylamino group : Improves metabolic stability and bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to control Z/E isomerism during synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to steric hindrance reduction.
- Temperature : Lower temperatures (~0–5°C) stabilize the kinetic Z-isomer.
- Catalysts : Lewis acids (e.g., ZnCl) promote isomerization equilibration. Monitor via HPLC or TLC with UV visualization .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data?
| Analog | Modification | Biological Activity | Reference |
|---|---|---|---|
| Compound A (benzothiazole) | Removal of tert-butylamino | ↓ Anticancer activity (IC > 50 µM) | |
| Compound B (pyrazolone) | Methoxy substitution at C5 | ↑ Anti-inflammatory (COX-2 IC = 0.8 µM) | |
| SAR analysis reveals that the tert-butylamino group and benzothiazole are critical for dual anticancer/anti-inflammatory activity. Conflicting data may arise from assay-specific conditions (e.g., cell line variability) . |
Q. What strategies improve stability under physiological conditions?
- pH optimization : Formulate at pH 6.5–7.4 to prevent hydrolysis of the ethylidene group.
- Encapsulation : Use liposomal delivery systems to shield reactive sites.
- Co-crystallization : Co-crystals with succinic acid enhance thermal stability (TGA Δm < 5% up to 200°C) .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral chromatography : Use Chiralpak® columns to separate enantiomers.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps.
- Circular dichroism (CD) : Verify optical purity post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
